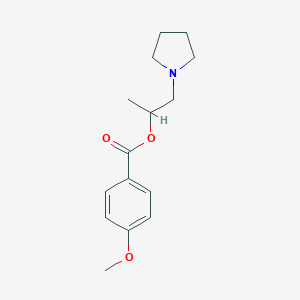
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its trade name, Mexedrone, and is classified as a research chemical. In
Mécanisme D'action
The exact mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain its stimulant properties and potential as a treatment for depression.
Biochemical and Physiological Effects
Research has shown that this compound can lead to increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in behavior, such as increased sociability and talkativeness. These effects are similar to those of other stimulant substances.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate in lab experiments is its potential as a treatment for depression and anxiety disorders. This could lead to the development of new medications that are more effective and have fewer side effects than current treatments. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted treatments.
Orientations Futures
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate. One area of interest is its potential as a treatment for substance use disorders, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies to investigate its long-term effects on the brain and body.
Méthodes De Synthèse
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine, followed by the addition of methylamine. The final product is then purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have stimulant properties and has been compared to other substances such as amphetamines and cathinones. Research has also been conducted on its potential as a treatment for depression and anxiety disorders.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
Clé InChI |
FHILPKJQDVQFTR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
